Cas no 160384-37-2 (3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole)

3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole 化学的及び物理的性質
名前と識別子
-
- 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole
- 3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole
-
3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D436005-1g |
3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole |
160384-37-2 | 1g |
$1596.00 | 2023-05-18 | ||
TRC | D436005-100mg |
3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole |
160384-37-2 | 100mg |
$201.00 | 2023-05-18 |
3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole 関連文献
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
7. Back matter
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazoleに関する追加情報
Recent Advances in the Study of 3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole (CAS: 160384-37-2)
The compound 3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole (CAS: 160384-37-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a potent modulator of specific biochemical pathways, particularly in the context of inflammatory and oncological diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 160384-37-2 exhibits high affinity for certain kinase targets, suggesting its utility in targeted cancer therapies. The study employed advanced computational docking simulations followed by in vitro assays to validate these interactions.
In addition to its kinase inhibitory properties, research has explored the compound's potential as an antimicrobial agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 160384-37-2 showed promising activity against drug-resistant bacterial strains, including MRSA. The mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies.
The synthesis and optimization of 3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole have also seen significant advancements. Recent work has focused on improving the yield and purity of the compound through novel catalytic methods. A 2023 study in Organic Process Research & Development described a more efficient synthetic route that reduces byproduct formation while maintaining the compound's pharmacological activity.
Pharmacokinetic studies of 160384-37-2 have revealed both challenges and opportunities. While the compound demonstrates excellent tissue penetration in animal models, its metabolic stability requires further optimization. Current research efforts are exploring various formulation strategies, including nanoparticle encapsulation, to address these limitations while enhancing targeted delivery.
Looking forward, the unique chemical scaffold of 3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole presents numerous opportunities for drug development. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for inflammatory and oncological indications. The coming years are likely to see continued research into structure-activity relationships and clinical translation of these findings.
In conclusion, 160384-37-2 represents a promising chemical entity with diverse therapeutic potential. The recent flurry of research activity surrounding this compound underscores its importance in modern drug discovery efforts. Further studies are needed to fully elucidate its mechanisms of action and to translate these findings into clinically viable therapies.
160384-37-2 (3-4-2-(2,5-Dichloro-4-nitrophenyl)ethenyl-1-piperazinyl-1,2-benzisothiazole) 関連製品
- 2228996-51-6(4-amino-3-(2-bromopyridin-3-yl)butanoic acid)
- 2138161-47-2(2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro-)
- 2227903-82-2((2R)-4-(1H-indazol-3-yl)butan-2-amine)
- 2229071-33-2(2-methyl-4-2-(pyrrolidin-1-yl)phenylbutan-2-amine)
- 639-14-5(Gypsogenin)
- 946316-34-3(3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide)
- 41324-66-7(benzyl (2S)-pyrrolidine-2-carboxylate)
- 1805644-47-6(5-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid)
- 211244-82-5(8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one)
- 1283291-01-9(2-(Cyclohexylamino)adamantane-2-carbonitrile)




